Triethyl 2-phosphonopropionate

Horner-Wadsworth-Emmons Stereoselective Synthesis Olefination

Triethyl 2-phosphonopropionate (CAS 3699-66-9), also known as ethyl 2-(diethoxyphosphoryl)propanoate, is a phosphonate ester reagent primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective synthesis of α,β-unsaturated esters. It is characterized by an α-methyl group adjacent to the phosphonate functionality, which differentiates it from simpler phosphonoacetates and enables the installation of a methyl-substituted double bond.

Molecular Formula C9H19O5P
Molecular Weight 238.22 g/mol
CAS No. 3699-66-9
Cat. No. B032471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethyl 2-phosphonopropionate
CAS3699-66-9
Synonyms2-(Diethoxyphosphinyl)propanoic Acid Ethyl Ester;  2-Phosphonopropionic Acid, , Triethyl Ester;  2-(Diethoxyphosphinyl)propanoic Acid Ethyl Ester;  2-(Diethoxyphosphoryl)propionic Acid Ethyl Ester;  2-Phosphonopropanoic Acid Triethyl ester;  2-Phosphonopr
Molecular FormulaC9H19O5P
Molecular Weight238.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)P(=O)(OCC)OCC
InChIInChI=1S/C9H19O5P/c1-5-12-9(10)8(4)15(11,13-6-2)14-7-3/h8H,5-7H2,1-4H3
InChIKeyBVSRWCMAJISCTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triethyl 2-phosphonopropionate (CAS 3699-66-9) as a Horner-Wadsworth-Emmons Reagent: Procurement and Selection Guide


Triethyl 2-phosphonopropionate (CAS 3699-66-9), also known as ethyl 2-(diethoxyphosphoryl)propanoate, is a phosphonate ester reagent primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective synthesis of α,β-unsaturated esters [1]. It is characterized by an α-methyl group adjacent to the phosphonate functionality, which differentiates it from simpler phosphonoacetates and enables the installation of a methyl-substituted double bond [2]. Its physical properties, including a boiling point of 143–144 °C at 12 mmHg and a density of 1.111 g/mL at 25 °C, are well-documented .

Why Generic Substitution Fails: Triethyl 2-phosphonopropionate's Specific α-Methyl Substitution Determines Product Identity


Triethyl 2-phosphonopropionate cannot be substituted generically with other phosphonate HWE reagents because its α-methyl group dictates the substitution pattern of the resulting α,β-unsaturated ester. Triethyl phosphonoacetate (CAS 867-13-0), lacking this α-substituent, produces unsubstituted α,β-unsaturated esters, whereas triethyl 2-phosphonopropionate installs a methyl group at the α-position [1]. Furthermore, the E/Z stereoselectivity of the HWE reaction is highly dependent on the phosphonate structure and reaction conditions; using triethyl 2-phosphonopropionate with optimized bases achieves 95–99% E-selectivity for aromatic aldehydes, while triethyl 2-phosphonobutyrate (CAS 17145-91-4) gives lower E-selectivity for α-methyl products [2]. The failure to recognize this structural specificity leads to the synthesis of an incorrect alkene isomer or a product with a different substitution pattern, which can compromise downstream synthetic routes.

Quantitative Evidence for Selecting Triethyl 2-phosphonopropionate (CAS 3699-66-9) over Analogs


E-Selectivity Advantage of Triethyl 2-phosphonopropionate over Triethyl 2-Phosphonobutyrate for α-Methyl-α,β-Unsaturated Esters

In a head-to-head study of the HWE reaction for the preparation of α-methyl- and α-ethyl-α,β-unsaturated esters, triethyl 2-phosphonopropionate provided significantly higher E-isomer selectivity for the formation of α-methyl-α,β-unsaturated esters compared to triethyl 2-phosphonobutyrate for α-ethyl-α,β-unsaturated esters [1].

Horner-Wadsworth-Emmons Stereoselective Synthesis Olefination

Quantified E-Selectivity of Triethyl 2-phosphonopropionate with Aromatic Aldehydes (95–99% E)

Under optimized solvent-free conditions using LiOH·H2O as base, triethyl 2-phosphonopropionate reacts with aromatic aldehydes to give the corresponding α-methyl-α,β-unsaturated esters with 95–99% E-selectivity and yields of 83–97% [1].

Horner-Wadsworth-Emmons Stereoselective Olefination α-Methyl-α,β-Unsaturated Esters

Product Substitution Pattern: Triethyl 2-phosphonopropionate vs. Triethyl Phosphonoacetate

Triethyl 2-phosphonopropionate contains an α-methyl group, which is transferred to the α-position of the α,β-unsaturated ester product. In contrast, triethyl phosphonoacetate (CAS 867-13-0) lacks this methyl substituent and yields unsubstituted α,β-unsaturated esters [1]. This structural difference is fundamental to product identity and cannot be altered by reaction conditions.

Horner-Wadsworth-Emmons α-Substituted Esters Reagent Selection

Physical Property Differentiation: Density and Boiling Point Comparison

Triethyl 2-phosphonopropionate exhibits a density of 1.111 g/mL at 25 °C and a boiling point of 143–144 °C at 12 mmHg . In comparison, triethyl phosphonoacetate (CAS 867-13-0) has a density of 1.13 g/mL at 25 °C and a boiling point of 120–121 °C at 10 mmHg . These physical property differences can serve as a rapid quality control check to confirm reagent identity.

Physical Properties Analytical Reference Quality Control

Unique Non-HWE Application: Electrolyte Additive for Zinc-Ion Batteries

Triethyl 2-phosphonopropionate (Tp) has been recently identified as a high-dipole-moment electrolyte additive for aqueous zinc-ion batteries. At an optimal concentration, Tp increases the cycle life of Zn//Na2V6O16 full cells from 600 cycles (with pure electrolyte) to 4000 cycles, and improves capacity retention from 70% to 92% [1]. In symmetric cells, the cycle time was extended by a factor of 7.7 compared to pure electrolyte [1].

Electrolyte Additive Zinc-Ion Battery High Dipole Moment

Validated Application Scenarios for Triethyl 2-phosphonopropionate (CAS 3699-66-9) Based on Quantitative Evidence


Stereoselective Synthesis of α-Methyl-α,β-Unsaturated Esters from Aromatic Aldehydes

Triethyl 2-phosphonopropionate is the reagent of choice for preparing (E)-α-methyl-α,β-unsaturated esters from aromatic aldehydes. Under solvent-free conditions with LiOH·H2O as base, it achieves 95–99% E-selectivity and 83–97% yield . This high stereocontrol is essential for constructing key intermediates in natural product synthesis and medicinal chemistry. Researchers should specify this reagent when the target molecule contains an α-methyl substituent adjacent to the α,β-unsaturated ester moiety.

Synthesis of α-Branched α,β-Unsaturated Esters Using Optimized Phosphonate Analogs

While triethyl 2-phosphonopropionate provides high E-selectivity with aromatic aldehydes, its performance with α-branched aliphatic aldehydes is moderate (92–94% E-selectivity) . In such cases, the analog triisopropyl 2-phosphonopropionate (1c) yields 98–>99% E-selectivity. This cross-study insight allows procurement teams to make informed decisions: select triethyl 2-phosphonopropionate for aromatic substrates, and reserve triisopropyl 2-phosphonopropionate for challenging α-branched aliphatic aldehydes.

Electrolyte Additive for High-Performance Aqueous Zinc-Ion Batteries

Triethyl 2-phosphonopropionate functions as a high-dipole-moment additive that significantly extends the cycle life of aqueous zinc-ion batteries. Adding Tp to the electrolyte increases the cycle number of Zn//Na2V6O16 full cells from 600 to 4000 cycles and improves capacity retention from 70% to 92% . This unique application, not shared by conventional phosphonate reagents, positions triethyl 2-phosphonopropionate as a valuable tool for researchers developing next-generation energy storage systems.

General Horner-Wadsworth-Emmons Olefination for α-Methyl Acrylates

As a Wittig-Horner reagent, triethyl 2-phosphonopropionate condenses with a wide variety of aldehydes and ketones to form α-methyl acrylates . This versatility, combined with the α-methyl substitution, makes it a stockroom essential for any laboratory performing C–C double bond formation where a methyl-substituted alkene is desired. The reagent is commercially available in high purity (≥98%) and is stable under standard storage conditions .

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